5,6,7,8-Tetrahydrochinazolin

Übersicht

Beschreibung

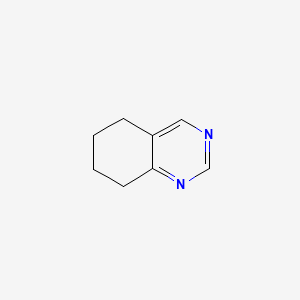

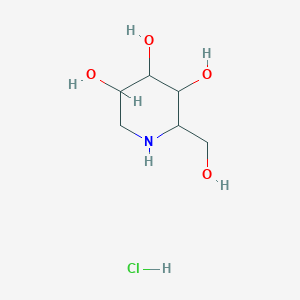

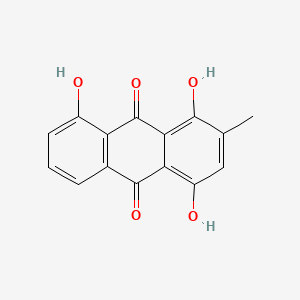

5,6,7,8-Tetrahydroquinazoline, also known as THQ, is an aromatic heterocyclic compound. It is a member of the quinazoline family of compounds and is found in a variety of natural products and pharmaceuticals. THQ has been studied extensively due to its potential applications in medicinal chemistry and drug development.

Wissenschaftliche Forschungsanwendungen

Entwicklung von Antituberkulosemitteln

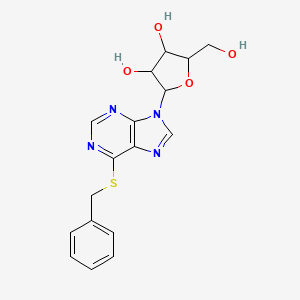

5,6,7,8-Tetrahydrochinazolin-Derivate haben sich als vielversprechende potenzielle Antituberkulosemittel erwiesen. Molekulare Docking-Studien zeigen, dass diese Verbindungen eine hohe Bindungsaffinität zu essentiellen Enzymen von Mycobacterium tuberculosis aufweisen, wie z. B. Dihydrofolat-Reduktase (DHFR), Pantothenat-Kinase (Mt PanK) und FAD-haltige Oxidoreduktase DprE1 (Mt DprE1). Diese Enzyme sind für das Überleben und die Virulenz des Tuberkulose-Bakteriums entscheidend und machen sie zu hervorragenden Zielen für die Entwicklung neuer Medikamente, insbesondere gegen multiresistente Stämme {svg_1}.

Antidiabetische Forschung

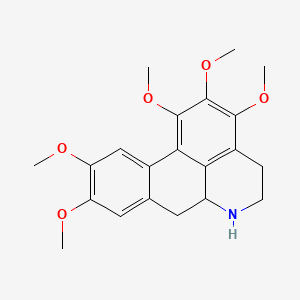

Die Synthese neuartiger Derivate von this compound hat zur Entdeckung von Verbindungen mit hoher Hemmaktivität gegen β-Glucosidase geführt. Dieses Enzym spielt eine bedeutende Rolle bei der Kohlenhydratverdauung und dem Glukosestoffwechsel, und seine Inhibitoren gelten als potenzielle Therapeutika zur Behandlung von Diabetes. Das Tetrahydrochinazolin-Gerüst bietet einen neuen Weg für die Entwicklung von Antidiabetika {svg_2}.

Krebstherapie

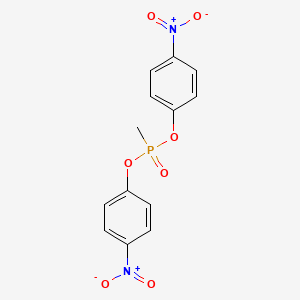

Chinazolin-Derivate, einschließlich derer von this compound, sind dafür bekannt, krebshemmende Eigenschaften zu besitzen. Sie wurden bei der Synthese verschiedener pharmakologisch aktiver Moleküle verwendet, die ein breites Spektrum an biologischen Aktivitäten aufweisen. Einige Derivate wurden als Medikamente zur Behandlung von Lungen- und Bauchspeicheldrüsenkrebs zugelassen, was die Bedeutung dieser Verbindung in der Krebsforschung unterstreicht {svg_3}.

Antibakterielle und Antimykotische Anwendungen

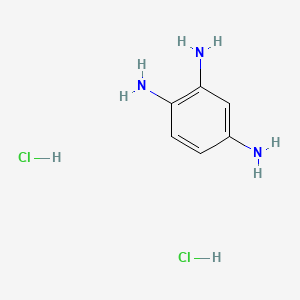

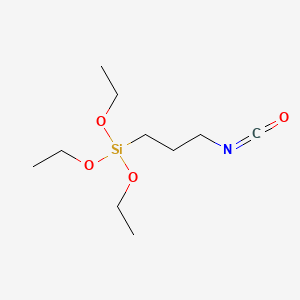

Aufgrund ihrer vielfältigen biologischen Aktivitäten wurden Chinazolinone und Chinazoline, wie z. B. This compound, ausgiebig auf ihre antibakteriellen und antimykotischen Eigenschaften untersucht. Die Entstehung von arzneimittelresistenten Bakterienstämmen hat den Bedarf an neuartigen Antibiotika verschärft, und Chinazolin-Derivate haben in diesem Bereich vielversprechende Ergebnisse gezeigt {svg_4}.

Behandlung neurologischer Erkrankungen

Chinazolin-Derivate haben eine signifikante Aktivität bei der Behandlung verschiedener neurologischer Erkrankungen gezeigt. Sie wurden als sedative Hypnotika, Antipsychotika, Antikonvulsiva und Anti-Parkinson-Mittel eingesetzt. Die strukturelle Vielseitigkeit von this compound ermöglicht die Synthese von Verbindungen, die mit neurologischen Signalwegen interagieren können, was potenzielle Behandlungen für diese Erkrankungen bietet {svg_5}.

Entzündungshemmende und analgetische Wirkungen

Die entzündungshemmenden und analgetischen Wirkungen von Chinazolin-Derivaten machen sie wertvoll bei der Entwicklung neuer Medikamente zur Schmerz- und Entzündungsmanagement. Die Forschung an this compound hat dazu beigetragen, zu verstehen, wie diese Verbindungen modifiziert werden können, um ihre Wirksamkeit zu verbessern und Nebenwirkungen bei der Behandlung dieser Erkrankungen zu reduzieren {svg_6}.

Wirkmechanismus

Target of Action

5,6,7,8-Tetrahydroquinazoline has been found to have high binding affinity towards some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR) , pantothenate kinase (Mt PanK) , and FAD-containing oxidoreductase DprE1 (Mt DprE1) . These enzymes play crucial roles in the survival and virulence of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its targets (DHFR, Mt PanK, and Mt DprE1) through molecular docking

Biochemical Pathways

The inhibition of DHFR, Mt PanK, and Mt DprE1 by 5,6,7,8-Tetrahydroquinazoline affects the biochemical pathways associated with these enzymes . For instance, DHFR is involved in the folate pathway, which is essential for the synthesis of nucleotides. Inhibition of this enzyme can disrupt DNA synthesis and cell division .

Result of Action

The molecular and cellular effects of 5,6,7,8-Tetrahydroquinazoline’s action are largely determined by its inhibition of target enzymes. By inhibiting DHFR, Mt PanK, and Mt DprE1, the compound can disrupt essential biochemical pathways in Mycobacterium tuberculosis, potentially leading to the death of the bacteria .

Zukünftige Richtungen

Research on 5,6,7,8-Tetrahydroquinazoline derivatives should explore their potential as antitubercular agents, optimize their binding affinity, and investigate their pharmacokinetics. Additionally, further studies can explore their applications beyond tuberculosis treatment, such as in diabetes management .

Biochemische Analyse

Biochemical Properties

5,6,7,8-Tetrahydroquinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, molecular docking studies have shown that 5,6,7,8-Tetrahydroquinazoline exhibits high binding affinity towards enzymes such as dihydrofolate reductase, pantothenate kinase, and FAD-containing oxidoreductase . These interactions suggest that 5,6,7,8-Tetrahydroquinazoline could be a potential inhibitor of these enzymes, thereby affecting metabolic pathways and cellular processes.

Cellular Effects

The effects of 5,6,7,8-Tetrahydroquinazoline on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5,6,7,8-Tetrahydroquinazoline derivatives have demonstrated antitubercular activity by inhibiting essential enzymes in Mycobacterium tuberculosis . . These effects highlight the compound’s ability to modulate cellular functions and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of 5,6,7,8-Tetrahydroquinazoline involves several key interactions at the molecular level. This compound binds to specific enzymes, inhibiting their activity and thereby disrupting metabolic pathways. For instance, the high binding affinity of 5,6,7,8-Tetrahydroquinazoline towards dihydrofolate reductase and pantothenate kinase suggests that it can effectively inhibit these enzymes, leading to a reduction in folate and coenzyme A synthesis . These interactions result in significant changes in gene expression and cellular metabolism, contributing to the compound’s biological effects.

Dosage Effects in Animal Models

The effects of 5,6,7,8-Tetrahydroquinazoline vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antitubercular and antidiabetic activities . At higher doses, toxic or adverse effects may be observed. For example, high doses of 5,6,7,8-Tetrahydroquinazoline could potentially lead to cytotoxicity in certain cell types . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

5,6,7,8-Tetrahydroquinazoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s inhibition of dihydrofolate reductase and pantothenate kinase affects the synthesis of folate and coenzyme A, respectively . These interactions can lead to alterations in metabolic flux and changes in metabolite levels, impacting overall cellular metabolism. The detailed metabolic pathways involving 5,6,7,8-Tetrahydroquinazoline are still being elucidated, but its role in key biochemical processes is evident.

Subcellular Localization

The subcellular localization of 5,6,7,8-Tetrahydroquinazoline is an important factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The precise localization of 5,6,7,8-Tetrahydroquinazoline can influence its interactions with target enzymes and proteins, thereby modulating its biological effects.

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-4-8-7(3-1)5-9-6-10-8/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSHIXOEBWOYJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC=NC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348448 | |

| Record name | 5,6,7,8-tetrahydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5632-33-7 | |

| Record name | 5,6,7,8-Tetrahydroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5632-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-tetrahydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 5,6,7,8-Tetrahydroquinazoline derivatives often act as dihydrofolate reductase (DHFR) inhibitors. [, , , , ] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a coenzyme essential for DNA synthesis. [] Inhibition of DHFR disrupts folate metabolism and consequently, DNA synthesis, impacting cell growth and proliferation. [, ] Notably, several studies highlight the potential of these compounds as antiparasitic and antitumor agents due to their ability to inhibit DHFR from specific organisms like Pneumocystis carinii and Toxoplasma gondii. [, , , ]

A: Information regarding the material compatibility and stability of the core 5,6,7,8-tetrahydroquinazoline structure is limited within the provided research papers. The studies primarily focus on synthesizing and investigating the biological activity of various substituted derivatives. [, , , , , , , ]

A: The provided research does not discuss catalytic properties or applications for 5,6,7,8-tetrahydroquinazoline. The primary focus lies in its potential as a scaffold for developing therapeutic agents, particularly targeting DHFR. [, , , , , ]

A: Yes, computational chemistry plays a crucial role in understanding the reactivity and selectivity of 5,6,7,8-tetrahydroquinazoline derivatives, particularly in intramolecular Diels-Alder reactions. [] Researchers utilize semi-empirical calculations (MNDO) to determine the heat of activation for these reactions. [] Additionally, molecular mechanics calculations combined with the Boltzmann distribution equation are employed to analyze the probability of different molecular conformations and their influence on reactivity. [] These computational studies provide insights into the structural features affecting the reactivity of these compounds.

ANone: SAR studies are central to understanding the biological activity of 5,6,7,8-tetrahydroquinazoline derivatives.

- Position 2: Compounds with a 2-amino group generally exhibit higher potency against DHFR. [, , ]

- Position 4: Aryl and arylsulfonyl substitutions at position 4 have been explored for 5-HT6 receptor antagonism. []

- Position 6: Lipophilic substitutions, particularly arylmethyl groups with varying methoxy substitutions, enhance potency against P. carinii and T. gondii DHFR. [, , ] For instance, the 2,5-dimethoxybenzyl, 3,4-dimethoxybenzyl, and 3,4,5-trimethoxybenzyl analogs demonstrate strong inhibition against P. carinii DHFR. []

- Bridged Structures: Introducing a bridge in the carbocyclic ring, as seen in 4,6-diamino-3,5-diazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene, can significantly impact potency and selectivity towards P. carinii and T. gondii DHFR. []

A: Specific information regarding the stability and formulation of the core 5,6,7,8-tetrahydroquinazoline structure is limited within the provided research. Studies focus more on the synthesis and biological evaluation of its derivatives. [, , , , , , , ]

ANone: These aspects are not extensively explored within the provided research papers. The primary focus lies in the synthesis and investigation of the biological activity of various 5,6,7,8-tetrahydroquinazoline derivatives, particularly their interaction with DHFR and potential as antiparasitic and antitumor agents. [1-24]

A: While specific milestones aren't explicitly outlined, the research highlights a clear progression in understanding 5,6,7,8-tetrahydroquinazoline. Early work focused on synthetic strategies, exploring reactions with cyanoguanidine, [] trisformylaminomethane, [] and various substituted amidines. [] This led to the development of diversely substituted derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1197302.png)